6-Hydroxy-2-isopropylnicotinic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

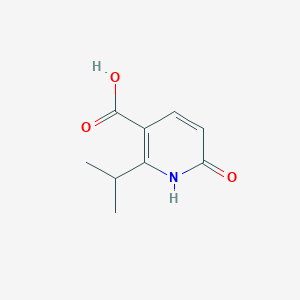

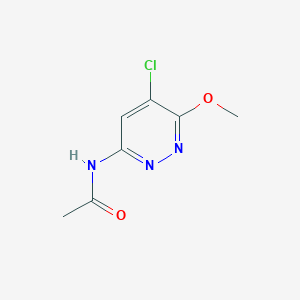

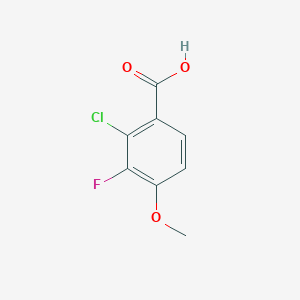

6-Hydroxy-2-isopropylnicotinic acid is a chemical compound that has gained attention in the scientific community due to its potential applications. It has a molecular weight of 181.19 . The compound is solid at room temperature .

Molecular Structure Analysis

The IUPAC name for 6-Hydroxy-2-isopropylnicotinic acid is 1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) . This indicates that the compound has a complex structure with multiple functional groups.

Chemical Reactions Analysis

While specific chemical reactions involving 6-Hydroxy-2-isopropylnicotinic acid are not available, hydroxy acids in general are known to participate in a variety of reactions. They can act as both acids and bases, and can undergo reactions such as esterification and oxidation .

Physical And Chemical Properties Analysis

6-Hydroxy-2-isopropylnicotinic acid is a solid at room temperature . It has a molecular weight of 181.19 .

Aplicaciones Científicas De Investigación

6-HIPNA has a wide range of applications in scientific research. It has been studied extensively in the laboratory for its biochemical and physiological effects. It has been used to study the metabolism of nicotinic acid, as well as its effects on the nervous system, cardiovascular system, and immune system. 6-HIPNA has also been used in the study of drug metabolism, as well as the study of enzymes involved in the metabolism of drugs.

Mecanismo De Acción

Target of Action

It’s structurally similar to niacin (also known as nicotinic acid), which is known to target a variety of enzymes and receptors in the body .

Mode of Action

Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue

Biochemical Pathways

It’s structurally similar to niacin, which is involved in various biochemical pathways, including the metabolism of fats, carbohydrates, and amino acids .

Pharmacokinetics

Given its structural similarity to niacin, it’s plausible that it may have similar pharmacokinetic properties .

Result of Action

It’s structurally similar to niacin, which is known to have a variety of effects at the molecular and cellular level, including reducing the risk of nonfatal myocardial infarctions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-HIPNA has several advantages and limitations for laboratory experiments. One of the main advantages of 6-HIPNA is that it is relatively easy to synthesize in the laboratory. It is also relatively stable and has a long shelf life. However, 6-HIPNA is also relatively expensive and can be toxic in high concentrations. Additionally, it can be difficult to accurately measure the concentration of 6-HIPNA in a laboratory setting.

Direcciones Futuras

There are several potential future directions for 6-HIPNA research. One potential direction is to further study the biochemical and physiological effects of 6-HIPNA on the body. Another potential direction is to further study the mechanism of action of 6-HIPNA, as well as its potential applications in the treatment of various diseases and disorders. Additionally, further research could be done to develop more efficient methods of synthesizing 6-HIPNA in the laboratory, as well as more accurate methods of measuring its concentration. Finally, further research could be done to explore the potential uses of 6-HIPNA as a drug.

Métodos De Síntesis

6-HIPNA can be synthesized using several methods. One of the most common methods is the reaction of isopropyl alcohol and nicotinic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 6-HIPNA, which can then be purified by recrystallization. Other methods of synthesis include the reaction of isopropyl alcohol and nicotinic acid in the presence of an alkaline catalyst, such as potassium hydroxide, or the reaction of isopropyl alcohol and nicotinic acid in the presence of an acid-base catalyst, such as sodium hydroxide.

Análisis Bioquímico

Biochemical Properties

Nicotinic acid dehydrogenase possesses the capability to convert nicotinic acid into 6-Hydroxy-2-isopropylnicotinic acid . This enzyme activity is primarily performed by strains . The compound interacts with enzymes, proteins, and other biomolecules in the process of its formation .

Cellular Effects

It is known to play a vital role in synthesizing pyridylmethyl amine insecticides like imidacloprid . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .

Molecular Mechanism

The molecular mechanism of 6-Hydroxy-2-isopropylnicotinic acid involves its interaction with transcriptional regulators associated with nicotinic acid metabolism . By binding to these regulators, it exerts control over the breakdown of nicotinic acid .

Temporal Effects in Laboratory Settings

It has been utilized to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours .

Metabolic Pathways

It is known to play a role in the metabolism of nicotinic acid .

Propiedades

IUPAC Name |

6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRSUGEZXZSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)